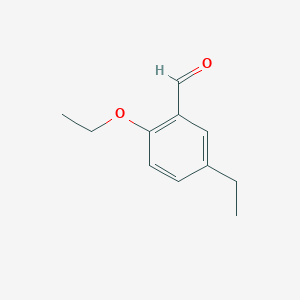

2-Ethoxy-5-ethylbenzaldehyde

Description

Properties

IUPAC Name |

2-ethoxy-5-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9-5-6-11(13-4-2)10(7-9)8-12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRVVXCTNSGQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Physicochemical Properties of 2-Ethoxy-5-ethylbenzaldehyde

Foreword: The Strategic Value of Functionalized Benzaldehydes

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the benzaldehyde scaffold remains a cornerstone. Its true potential, however, is unlocked through precise functionalization of the aromatic ring. The strategic placement of substituents allows for the fine-tuning of electronic properties, solubility, and steric hindrance, thereby guiding reaction pathways and defining the characteristics of the final product. This guide focuses on a specific, highly functionalized derivative: 2-Ethoxy-5-ethylbenzaldehyde . As direct experimental data for this compound is not widely published, this document serves as a technical guide grounded in established chemical principles. We will present a robust, logical pathway for its synthesis, predict its physicochemical properties based on analogous structures, and discuss its potential as a valuable intermediate for researchers and drug development professionals.

Section 1: Molecular Profile and Predicted Physicochemical Properties

2-Ethoxy-5-ethylbenzaldehyde is an aromatic aldehyde characterized by an ethoxy group ortho to the formyl substituent and an ethyl group in the para position relative to the ethoxy group. This specific arrangement of functional groups imparts a unique combination of reactivity and physical properties. The following table summarizes the predicted and known properties of the target compound and its key synthetic precursors.

Table 1: Physicochemical Data of 2-Ethoxy-5-ethylbenzaldehyde and Synthetic Precursors

| Property | 4-Ethylphenol (Starting Material) | 5-Ethyl-2-hydroxybenzaldehyde (Intermediate) | 2-Ethoxy-5-ethylbenzaldehyde (Target Product - Predicted) |

| Molecular Formula | C₈H₁₀O[1] | C₉H₁₀O₂[2] | C₁₁H₁₄O₂ |

| Molecular Weight | 122.16 g/mol [1] | 150.17 g/mol [2] | 178.23 g/mol |

| CAS Number | 123-07-9[3] | 52411-35-5[2] | Not available |

| Appearance | Colorless or white needles, tends to yellow on light exposure[1] | Yellowish solid (predicted) | Colorless to pale yellow liquid (predicted) |

| Boiling Point | 218-219 °C[3] | ~240-250 °C (estimated) | ~255-265 °C (estimated) |

| Melting Point | 40-42 °C[3] | Not available | Not applicable (liquid) |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene[1][3] | Sparingly soluble in water; soluble in common organic solvents | Poorly soluble in water; soluble in common organic solvents |

| LogP (o/w) | 2.58[1] | 2.4 (computed)[2] | ~3.1 (estimated) |

Section 2: A Proposed Synthetic Pathway and Retrosynthetic Analysis

The synthesis of 2-Ethoxy-5-ethylbenzaldehyde can be logically approached through a two-step sequence starting from the commercially available 4-ethylphenol. This strategy involves the introduction of the aldehyde group (formylation) followed by the conversion of the resulting hydroxyl group to an ethoxy ether (ethoxylation).

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for 2-Ethoxy-5-ethylbenzaldehyde.

This retrosynthetic analysis leads to the following forward synthetic workflow:

Diagram 2: Proposed Synthesis Workflow

Caption: Forward synthesis of 2-Ethoxy-5-ethylbenzaldehyde.

Section 3: Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and are presented as a robust starting point for laboratory synthesis.

Protocol 1: Synthesis of 5-Ethyl-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4][5] It proceeds through the generation of dichlorocarbene in a basic solution, which then acts as the electrophile.[5]

Justification of Experimental Choices:

-

Base (NaOH): A strong base is required to deprotonate both the phenol to the more nucleophilic phenoxide and the chloroform to generate the dichlorocarbene.

-

Solvent (Aqueous): The reaction is typically performed in a biphasic system, as hydroxides are not readily soluble in chloroform.[5] Rapid stirring is essential to maximize the interfacial area for the reaction.

-

Temperature (60-65 °C): Heat is necessary to initiate the reaction, but since the process can be highly exothermic, careful temperature control is crucial to prevent thermal runaways and minimize side-product formation.[5]

Step-by-Step Methodology:

-

Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and a thermometer.

-

Reagents: To the flask, add 4-ethylphenol (1.0 eq) and a solution of sodium hydroxide (4.0 eq) in water.

-

Reaction Initiation: Heat the mixture to 60-65 °C with vigorous stirring.

-

Addition of Chloroform: Add chloroform (1.5 eq) dropwise via the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 70 °C. The reaction mixture will typically turn dark.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 60-65 °C for an additional 2-3 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid until the pH is acidic (~pH 2-3). This will protonate the phenoxide and hydrolyze the intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-ethyl-2-hydroxybenzaldehyde.

Protocol 2: Synthesis of 2-Ethoxy-5-ethylbenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is an S(N)2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide. It is a reliable and high-yielding method for preparing ethers.

Justification of Experimental Choices:

-

Base (K₂CO₃): A moderately strong, non-nucleophilic base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group without causing side reactions with the alkyl halide.

-

Alkylating Agent (Bromoethane): Bromoethane is a suitable primary alkyl halide that readily participates in S(_N)2 reactions.

-

Solvent (DMF): A polar aprotic solvent like dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic, and does not interfere with the S(_N)2 mechanism.

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-ethyl-2-hydroxybenzaldehyde (1.0 eq) in DMF.

-

Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Addition of Alkylating Agent: Add bromoethane (1.2 eq) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Workup: After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 2-Ethoxy-5-ethylbenzaldehyde.

Section 4: Predicted Spectral Data and Characterization

While experimental spectra are unavailable, the structure of 2-Ethoxy-5-ethylbenzaldehyde allows for reliable prediction of its key spectral features.

-

¹H NMR: The spectrum is expected to show distinct signals: a singlet for the aldehyde proton (~9.8-10.0 ppm), aromatic protons in the 6.8-7.5 ppm region, a quartet for the -OCH₂- protons of the ethoxy group (~4.1 ppm), a quartet for the benzylic -CH₂- protons of the ethyl group (~2.6 ppm), and two overlapping triplets for the methyl protons of the ethoxy and ethyl groups (~1.4 ppm and ~1.2 ppm, respectively).

-

¹³C NMR: The spectrum will be characterized by the aldehyde carbonyl carbon signal at a downfield shift of ~190 ppm. Other expected signals include aromatic carbons (some shifted downfield due to the oxygen substituent) and aliphatic carbons for the ethoxy and ethyl groups.

-

IR Spectroscopy: The most prominent feature will be a strong C=O stretching vibration for the aromatic aldehyde, expected around 1685-1705 cm⁻¹.[6][7] Additional characteristic peaks will include C-H stretches for the aromatic and aliphatic groups, and a strong C-O stretch for the ether linkage.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 178. Key fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1, m/z 177) and the loss of the formyl group (M-29, m/z 149).[8][9]

Section 5: Safety, Handling, and Storage

As a substituted benzaldehyde, 2-Ethoxy-5-ethylbenzaldehyde should be handled with appropriate care, following guidelines for aromatic aldehydes.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] Work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Keep the compound away from strong oxidizing and reducing agents.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde group.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

References

- Benchchem. (2025). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

- Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31242, 4-Ethylphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6429811, 5-Ethyl-2-hydroxybenzaldehyde. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Fullerene Derivatives with Increased Dielectric Constant. Retrieved from The Royal Society of Chemistry website.

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

- ResearchGate. (n.d.). Strategic approach for the synthesis of salicylaldehyde derivative (drug precursor).

- Google Patents. (n.d.). US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.

- The John D. Walsh Company. (2015). SAFETY DATA SHEET - XI ALDEHYDE.

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

- ResearchGate. (n.d.). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl - Chemical & Physical Properties. Retrieved from [Link]

- ResearchGate. (2006). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.

- Google Patents. (n.d.). US3365500A - Hydroxybenzaldehyde process.

- Cambridge University Press. (n.d.). Duff Reaction.

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- HKBU. (n.d.). Summary: Synthesis of Salicylaldehyde and its Applications.

-

Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link]

Sources

- 1. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Ethyl-2-hydroxybenzaldehyde | C9H10O2 | CID 6429811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethylphenol | 123-07-9 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. byjus.com [byjus.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. scribd.com [scribd.com]

- 10. johndwalsh.com [johndwalsh.com]

Navigating the Safety and Toxicity of 2-Ethoxy-5-ethylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-ethylbenzaldehyde, a substituted aromatic aldehyde, presents a unique molecular scaffold of interest in various research and development sectors, including pharmaceuticals and fragrance chemistry. As with any novel or specialized chemical entity, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring safe handling, predicting biological interactions, and complying with regulatory standards. This technical guide provides a comprehensive analysis of the available safety data for 2-Ethoxy-5-ethylbenzaldehyde and constructs a detailed toxicity profile through a scientifically rigorous read-across approach, leveraging data from structurally similar compounds. This document is intended to serve as a vital resource for researchers, chemists, and toxicologists engaged in the study and application of this compound.

Physicochemical Properties

A foundational element of any toxicological assessment is the understanding of a compound's physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 2-Ethoxy-5-ethylbenzaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-ethoxy-5-ethylbenzaldehyde | AK Scientific, Inc. |

| CAS Number | 120531-89-3 | AK Scientific, Inc. |

| Molecular Formula | C11H14O2 | Calculated |

| Molecular Weight | 178.23 g/mol | Calculated |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | Inferred |

| Solubility | Not explicitly stated; expected to have limited water solubility and good solubility in organic solvents | Inferred |

Toxicity Profile: A Read-Across Approach

For this assessment, we will primarily draw upon data from three key structural analogs:

-

Benzaldehyde (CAS: 100-52-7): The parent aromatic aldehyde.

-

2-Ethylbenzaldehyde (CAS: 22927-13-5): Shares the ethyl substitution on the benzene ring.

-

2-Ethoxybenzaldehyde (CAS: 613-69-4): Possesses the ethoxy group ortho to the aldehyde.

The following diagram illustrates the conceptual workflow for this read-across toxicity assessment.

Caption: Conceptual workflow for the read-across toxicity assessment of 2-Ethoxy-5-ethylbenzaldehyde.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.

-

Oral Toxicity: For the parent compound, benzaldehyde, the oral LD50 in rats is reported to be in the range of 1300-1430 mg/kg.[1][2] This places it in Category 4 ("Harmful if swallowed") under the Globally Harmonized System (GHS). Given the structural similarities, it is reasonable to predict that 2-Ethoxy-5-ethylbenzaldehyde will exhibit a similar level of acute oral toxicity.

-

Dermal Toxicity: Benzaldehyde has a low acute dermal toxicity, with a reported LD50 in rabbits of >1250 mg/kg to >2000 mg/kg.[1][2][3][4] It is anticipated that 2-Ethoxy-5-ethylbenzaldehyde will also have a low potential for acute toxicity via the dermal route.

-

Inhalation Toxicity: Benzaldehyde is considered harmful if inhaled, with an LC50 in rats between 1 and 5 mg/L for a 4-hour exposure.[2][4] Vapors of benzaldehyde can cause respiratory irritation.[5][6] The Safety Data Sheet for 2-Ethoxy-5-ethylbenzaldehyde indicates that it may cause respiratory irritation, which is consistent with the properties of its structural analogs.[7]

Summary of Predicted Acute Toxicity for 2-Ethoxy-5-ethylbenzaldehyde

| Route of Exposure | Predicted GHS Category | Basis for Prediction (Read-across from Benzaldehyde) |

| Oral | Category 4 (Harmful if swallowed) | LD50 (rat) of 1300-1430 mg/kg.[1][2] |

| Dermal | Not Classified | LD50 (rabbit) >1250 mg/kg.[1][3] |

| Inhalation | Category 4 (Harmful if inhaled) / May cause respiratory irritation | LC50 (rat) of 1-5 mg/L/4h; known respiratory irritant.[2][4] |

Skin and Eye Irritation

-

Skin Irritation: The Safety Data Sheet for 2-Ethoxy-5-ethylbenzaldehyde classifies it as a skin irritant (Category 2).[7] This is consistent with data for 2-ethoxybenzaldehyde, which is also classified as a skin irritant.[8] Benzaldehyde itself is also reported to cause skin irritation.[4] Prolonged contact with related compounds may lead to dermatitis.[8]

-

Eye Irritation: 2-Ethoxy-5-ethylbenzaldehyde is classified as causing serious eye irritation (Category 2A).[7] This is supported by data on its structural analogs. Undiluted benzaldehyde is a severe eye irritant in rabbits, causing edema, erythema, and pain.[7] 2-Ethoxybenzaldehyde is also classified as a serious eye irritant.[8]

Sensitization

There is no direct data on the skin sensitization potential of 2-Ethoxy-5-ethylbenzaldehyde. For benzaldehyde, while some studies suggest a potential for allergic reactions in maximization tests, it is generally not considered a potent skin sensitizer, and clinical reports of allergy are rare.[1][7] Given the available data, and in the absence of specific alerts from the ethoxy and ethyl substitutions, a low to moderate potential for skin sensitization should be cautiously assumed.

Genotoxicity

Carcinogenicity

Long-term carcinogenicity studies are not available for 2-Ethoxy-5-ethylbenzaldehyde. The National Toxicology Program (NTP) found no evidence of carcinogenicity for benzaldehyde in rats, and some evidence in mice, though the relevance of the mouse findings to humans has been questioned.[7][9][10] Benzaldehyde is not classified as a carcinogen by major regulatory agencies.[11] Based on this, a strong carcinogenic potential for 2-Ethoxy-5-ethylbenzaldehyde is not anticipated.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of 2-Ethoxy-5-ethylbenzaldehyde is not available. Studies on benzaldehyde and its metabolite, benzoic acid, have not shown them to be reproductive or developmental toxicants at doses that are not maternally toxic.[7] A developmental toxicity study in rats showed a NOAEL for fetal toxicity of 300 mg/kg bw/day for benzaldehyde.[12] Based on this, significant reproductive or developmental toxicity for 2-Ethoxy-5-ethylbenzaldehyde is not expected at non-toxic dose levels.

Safety and Handling

Based on the available Safety Data Sheet and the inferred toxicity profile, the following handling procedures are recommended for 2-Ethoxy-5-ethylbenzaldehyde.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use impervious gloves (e.g., nitrile or neoprene) and wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area or with a properly fitted respirator if vapors or mists are generated.

First-Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. If irritation persists, get medical attention.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Emergency Procedures: Chemical Spill

In the event of a spill, a clear and systematic response is crucial to mitigate exposure and environmental contamination.

Caption: A stepwise workflow for responding to a chemical spill of 2-Ethoxy-5-ethylbenzaldehyde.

Conclusion

While specific toxicological data for 2-Ethoxy-5-ethylbenzaldehyde is limited, a read-across analysis based on its structural analogs—benzaldehyde, 2-ethylbenzaldehyde, and 2-ethoxybenzaldehyde—provides a robust framework for understanding its potential hazards. The primary concerns are skin, eye, and respiratory irritation, as well as moderate acute oral toxicity. There is no significant evidence to suggest that this compound would be a potent sensitizer, genotoxicant, carcinogen, or reproductive toxicant. However, as with any chemical with an incomplete dataset, caution should be exercised. The safety and handling recommendations provided in this guide should be strictly adhered to in all research and development settings. Further empirical testing would be beneficial for a definitive characterization of its toxicological profile.

References

-

Qualitative Tier 2 Assessment - Santos. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: Benzaldehyde - Carl ROTH. (2025, March 10). Retrieved from [Link]

-

Toxic External Exposure Leading to Ocular Surface Injury - PMC - NIH. (n.d.). Retrieved from [Link]

-

ICSC 0102 - BENZALDEHYDE. (n.d.). Retrieved from [Link]

-

Benzaldehyde (cherry/almond) - KidsAdvisory. (2025, April 21). Retrieved from [Link]

-

Final report on the safety assessment of benzaldehyde - PubMed. (n.d.). Retrieved from [Link]

-

Benzaldehyde: Human health tier II assessment Preface. (2016, July 1). Retrieved from [Link]

-

Safety Data Sheet: Benzaldehyde - Carl ROTH. (2020, January 30). Retrieved from [Link]

-

Safety Assessment of Benzaldehyde as Used in Cosmetics. (2023, May 19). Retrieved from [Link]

-

Benzaldehyde | Ohio Department of Health. (n.d.). Retrieved from [Link]

-

Provisional Peer-Reviewed Toxicity Values for Benzaldehyde - PPRTV Library. (2015, September 21). Retrieved from [Link]

-

Final Report on the Safety Assessment of Benzaldehyde1 | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. carlroth.com [carlroth.com]

- 3. santos.com [santos.com]

- 4. carlroth.com [carlroth.com]

- 5. vigon.com [vigon.com]

- 6. kidsadvisory.com [kidsadvisory.com]

- 7. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. odh.ohio.gov [odh.ohio.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. cir-safety.org [cir-safety.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethoxy-5-ethylbenzaldehyde Derivatives

Introduction

2-Ethoxy-5-ethylbenzaldehyde and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of the ethoxy, ethyl, and formyl groups on the benzene ring provides a scaffold for the construction of complex molecular architectures. This document provides detailed, field-proven protocols for the synthesis of 2-ethoxy-5-ethylbenzaldehyde, designed for researchers, scientists, and drug development professionals. We will explore two primary, logically distinct synthetic strategies: Strategy A (Late-Stage Formylation) , which introduces the aldehyde group onto a pre-formed ether, and Strategy B (Early-Stage Formylation) , which builds the molecule by ethylating a pre-existing salicylaldehyde derivative. Each protocol is presented with a rationale for key experimental choices, ensuring both scientific rigor and practical applicability.

Strategic Overview: Causality in Synthetic Design

The choice between a late-stage or early-stage formylation strategy depends on several factors, including starting material availability, desired scale, and regioselectivity control.

-

Strategy A (Late-Stage Formylation): This approach is advantageous when the starting substituted phenetole (4-ethylphenetole) is readily available. The primary challenge lies in achieving regioselective formylation at the C2 position (ortho to the activating ethoxy group). The Vilsmeier-Haack reaction is particularly well-suited for this, as the para-position is blocked by the ethyl group, directing the electrophilic substitution to the desired ortho position.[1][2]

-

Strategy B (Early-Stage Formylation): This route offers excellent control over the substitution pattern from the outset. By starting with 4-ethylphenol, a highly regioselective ortho-formylation can be achieved first. The hydroxyl group strongly directs the incoming formyl group to the adjacent position.[3] The subsequent etherification is a robust and high-yielding Williamson ether synthesis.[4][5] This strategy is often preferred for its predictability and high overall yield.

Strategy A: Late-Stage Formylation via Vilsmeier-Haack Reaction

This protocol describes the direct formylation of 4-ethylphenetole. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] This reagent is a mild electrophile that effectively formylates electron-rich aromatic rings such as phenetole ethers.[7]

Workflow Diagram: Strategy A

Caption: Workflow for the Vilsmeier-Haack formylation of 4-ethylphenetole.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

-

4-Ethylphenetole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-ethylphenetole (1.0 eq) in anhydrous DMF (10 volumes). Cool the solution to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation and Reaction: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred solution, maintaining the temperature between 0-5 °C. The formation of the Vilsmeier reagent is exothermic. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice containing sodium acetate (4.0 eq). This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Workup and Extraction: Stir the aqueous mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-ethoxy-5-ethylbenzaldehyde.

Strategy B: Early-Stage Formylation and Subsequent Etherification

This two-step approach first creates the salicylaldehyde core and then adds the ethyl ether. The initial step is a highly regioselective ortho-formylation of 4-ethylphenol. While the classic Reimer-Tiemann reaction can be used[8][9], modern methods utilizing magnesium chloride and paraformaldehyde offer superior yields and milder conditions, avoiding the use of chlorinated solvents.[3] The subsequent Williamson ether synthesis is a classic, robust method for forming ethers from an alkoxide and an alkyl halide.[5]

Workflow Diagram: Strategy B

Caption: Two-step workflow for Strategy B via formylation and etherification.

Experimental Protocol 1: Ortho-Formylation of 4-Ethylphenol

Materials:

-

4-Ethylphenol

-

Anhydrous magnesium chloride (MgCl₂)

-

Triethylamine (Et₃N), distilled

-

Paraformaldehyde, dry

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry 500-mL three-necked round-bottomed flask purged with argon, add anhydrous MgCl₂ (2.0 eq) and dry paraformaldehyde (3.0 eq).

-

Solvent and Base Addition: Add anhydrous THF (approx. 5 mL per mmol of phenol) via syringe. Then, add distilled triethylamine (2.0 eq) dropwise. Stir the resulting slurry for 15 minutes at room temperature.

-

Substrate Addition: Add 4-ethylphenol (1.0 eq) to the mixture. The mixture will become thicker.

-

Reaction: Heat the reaction mixture to reflux (approx. 75 °C) for 4-6 hours. The reaction progress can be monitored by TLC.

-

Workup: Cool the reaction to room temperature and add diethyl ether. Wash the organic phase successively with 1 M HCl (3 x 50 mL) and water (3 x 50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The resulting crude 2-hydroxy-5-ethylbenzaldehyde is often a solid and can be purified by recrystallization from hexane or a hexane/ethyl acetate mixture.[3]

Experimental Protocol 2: Williamson Ether Synthesis

Materials:

-

2-Hydroxy-5-ethylbenzaldehyde

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide (or ethyl bromide)

-

Acetone, anhydrous

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-hydroxy-5-ethylbenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 3.0 eq), and anhydrous acetone (10-15 volumes). The K₂CO₃ acts as the base to deprotonate the phenol, and its excess ensures the reaction goes to completion.

-

Alkylation: Add ethyl iodide (2.5 eq) to the suspension. Heat the mixture to reflux and stir for 6-8 hours. Monitor the disappearance of the starting material by TLC. This O-alkylation proceeds via a classic Sₙ2 mechanism.[5][10]

-

Workup: After cooling to room temperature, filter off the solid K₂CO₃ and residual salts. Wash the solid with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and pour it into a separatory funnel. Wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The final product, 2-ethoxy-5-ethylbenzaldehyde, can be purified by column chromatography or vacuum distillation as described in Strategy A.

Data Summary and Comparison

The selection of a synthetic route is critically dependent on expected yields and reaction conditions. The following table summarizes typical parameters for the key reactions described.

| Reaction Step | Strategy | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |

| Ortho-Formylation | B | MgCl₂, Et₃N, Paraformaldehyde | THF | 75 | 4-6 | 70-95 | [3] |

| Vilsmeier-Haack | A | POCl₃, DMF | DMF | 60-70 | 2-4 | 60-80 | [1][7] |

| Etherification | B | K₂CO₃, EtI | Acetone | 56 | 6-8 | >90 | [10] |

Note: Yields are highly dependent on substrate, scale, and purification method. The provided values are representative of analogous systems found in the literature.

Conclusion

Both Strategy A and Strategy B represent robust and reliable pathways for the synthesis of 2-ethoxy-5-ethylbenzaldehyde and its derivatives. Strategy B, involving the ortho-formylation of 4-ethylphenol followed by Williamson ether synthesis, generally offers higher overall yields and greater regiochemical control, making it ideal for laboratory-scale synthesis where starting materials are readily available. Strategy A, the late-stage Vilsmeier-Haack formylation, provides a more direct route from 4-ethylphenetole and can be advantageous for its atom economy, though yields may be slightly lower. The choice of protocol should be guided by an analysis of starting material cost, available equipment, and the specific purity requirements of the final product.

References

-

Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Career Institute. Retrieved from [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (2025). ortho-Formylation of oxygenated phenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ChemSpider SyntheticPages. (2013). o-formylation of 4-tert-butylphenol. Retrieved from [Link]

-

BYJU'S. (n.d.). Gattermann reaction examples. Retrieved from [Link]

-

SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]

-

Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Gattermann reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

-

designer-drug.com. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Retrieved from [Link]

-

Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl - Chemical & Physical Properties. Retrieved from [Link]

-

RSC Publishing. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

-

Khan Academy. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

-

YouTube. (2018). Gattermann Reaction Mechanism (Gattermann aldehyde synthesis Reaction). Retrieved from [Link]

-

Sciencemadness Discussion Board. (2006). 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ?. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5H)-one. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). A revisit to the Gattermann reaction: interesting synthesis of nitrogen heterocyclic aromatic halides and their fluorescence properties. Retrieved from [Link]

-

OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

-

ResearchGate. (2025). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

-

The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. designer-drug.com [designer-drug.com]

Application Note: High-Efficiency Knoevenagel Condensation of 2-Ethoxy-5-ethylbenzaldehyde

[1]

Executive Summary

This application note details validated protocols for the Knoevenagel condensation of 2-Ethoxy-5-ethylbenzaldehyde (CAS: 52191-15-8).[1] This substrate presents specific synthetic challenges due to the synergistic electron-donating effects of the ortho-ethoxy and meta-ethyl substituents, which significantly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[1] Furthermore, the ortho-ethoxy group introduces steric hindrance that can impede nucleophilic attack.[1]

We present two distinct workflows:

-

Method A (Thermodynamic Control): The Doebner Modification for the synthesis of cinnamic acid derivatives (e.g., for pharmaceutical intermediates).

-

Method B (Kinetic Control): A rapid, green-chemistry compatible condensation with malononitrile for high-throughput screening or material science applications.[1]

Chemical Context & Substrate Analysis[2][3][4][5][6][7]

Electronic and Steric Profile

Success in this reaction requires understanding the deactivation of the aldehyde group.

-

Electronic Effect (+M, +I): The 2-ethoxy group exerts a strong positive mesomeric (+M) effect, while the 5-ethyl group exerts a weak positive inductive (+I) effect.[1] Both increase electron density in the benzene ring, stabilizing the carbonyl dipole and making the aldehydic carbon less electrophilic [1].

-

Steric Effect: The ethoxy group at the ortho position creates a steric barrier. Standard room-temperature protocols used for nitrobenzaldehydes will likely fail or result in incomplete conversion.[1]

Reaction Mechanism (Base-Catalyzed)

The reaction proceeds via the formation of an enolate from the active methylene compound, followed by nucleophilic attack on the aldehyde. In the presence of secondary amines (piperidine), the reaction likely proceeds through a highly electrophilic iminium ion intermediate, which is critical for overcoming the deactivation of our specific substrate [2].

Figure 1: Mechanism highlighting the Iminium Ion pathway, essential for electron-rich substrates.[1]

Experimental Protocols

Method A: The Doebner Modification (Synthesis of Cinnamic Acid Derivative)

Target: Production of 3-(2-ethoxy-5-ethylphenyl)acrylic acid.[1] Application: Pharmaceutical building blocks.

Reagents & Equipment[1][2][3][4][5]

-

Substrate: 2-Ethoxy-5-ethylbenzaldehyde (10 mmol, 1.78 g)

-

Reagent: Malonic Acid (12 mmol, 1.25 g)

-

Solvent/Base: Pyridine (5.0 mL, anhydrous)

-

Catalyst: Piperidine (0.1 mL) or Aniline (for milder conditions)

-

Equipment: Round-bottom flask, reflux condenser, oil bath, HCl (2M) for workup.

Step-by-Step Procedure

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.78 g) and malonic acid (1.25 g) in Pyridine (5 mL).

-

Catalysis: Add Piperidine (0.1 mL) dropwise. Note: An exotherm may be observed; ensure the system is open to a drying tube.

-

Reflux: Heat the mixture to 80–90°C for 4–6 hours.

-

Checkpoint: Monitor CO₂ evolution.[1] The reaction is complete when effervescence ceases.

-

-

Workup (The "Crash Out" Method):

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold 2M HCl . Vigorous stirring is required to prevent the product from oiling out.

-

Why: Acidification protonates the carboxylate salt and neutralizes the pyridine, precipitating the free acid.

-

-

Isolation: Filter the white/off-white precipitate.[1] Wash with cold water (3 x 10 mL) to remove pyridinium salts.

-

Purification: Recrystallize from Ethanol/Water (7:3 ratio).

Yield Expectation: 75–85% Melting Point Target: >100°C (Derivative dependent).

Method B: Rapid Condensation with Malononitrile (Green Protocol)

Target: 2-(2-ethoxy-5-ethylbenzylidene)malononitrile.[1] Application: High-throughput screening, dye synthesis.[1]

Reagents

-

Substrate: 2-Ethoxy-5-ethylbenzaldehyde (1.0 eq)

-

Reagent: Malononitrile (1.1 eq)

-

Solvent: Ethanol (Absolute)

-

Catalyst: Piperidine (2-3 drops)[1]

Step-by-Step Procedure

-

Mix: Dissolve aldehyde and malononitrile in minimal Ethanol (approx. 3 mL per gram of substrate).

-

Initiate: Add piperidine.

-

Reaction: Stir at Room Temperature for 30–60 minutes.

-

Observation: A solid precipitate usually forms within minutes due to the high crystallinity of benzylidenemalononitriles.

-

-

Isolation: Filter the solid directly.[1] Wash with cold ethanol.[1]

Critical Process Parameters (CPPs) & Data Summary

The following table summarizes the optimization parameters specifically for the 2-ethoxy-5-ethyl variant compared to standard benzaldehyde.

| Parameter | Standard Benzaldehyde | 2-Ethoxy-5-ethylbenzaldehyde | Reason for Adjustment |

| Temperature | 25°C - 50°C | 80°C - 90°C | Overcome electron donation (+M effect) of ethoxy group.[1] |

| Catalyst Load | 1-2 mol% | 5-10 mol% | Steric hindrance at ortho position requires higher active species concentration.[1] |

| Reaction Time | 1-2 Hours | 4-6 Hours | Slower nucleophilic attack due to deactivated carbonyl.[1] |

| Workup pH | pH 3-4 | pH 1-2 | Ensure complete protonation; lipophilic nature may trap pyridine if not fully acidified.[1] |

Workflow & Process Control

To ensure reproducibility, follow this logic flow. The "Oiling Out" risk is the primary failure mode for ethyl-substituted aromatics.[1]

Figure 2: Operational workflow with critical decision points for handling lipophilic products.

Troubleshooting & Self-Validation

The "Oiling Out" Phenomenon

Issue: Upon pouring the reaction mixture into HCl, the product forms a sticky oil instead of a solid. This is common with 5-ethyl derivatives due to increased lipophilicity and lowered melting points.[1] Solution:

-

Decant: Pour off the aqueous acidic layer.

-

Triturate: Add fresh cold water and scratch the side of the beaker with a glass rod vigorously.

-

Seed: If available, add a seed crystal of the product.

-

Solvent Switch: If oil persists, extract with Ethyl Acetate, dry over MgSO₄, and evaporate.[1] Recrystallize the residue from Hexane/Ethyl Acetate.[4]

Reaction Stalling

Issue: TLC shows 50% conversion after 4 hours. Cause: Accumulation of water (reversing the equilibrium) or catalyst deactivation. Solution: Add 1-2 mL of fresh Piperidine or switch to a Dean-Stark apparatus to physically remove water (using Toluene/Pyridine mix) [3].[1]

References

-

Jones, G. (1967).[1] The Knoevenagel Condensation. In Organic Reactions (Vol. 15). Wiley.[1]

-

Tietze, L. F., & Beifuss, U. (1991).[1] The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394).[1] Pergamon.

-

Prajapati, D., & Sandhu, J. S. (1992).[1] Ultrasound promoted Knoevenagel condensation of aromatic aldehydes with active methylene compounds. Journal of Chemical Research.[1] (Demonstrating alternative activation methods for deactivated aldehydes).

-

Sigma-Aldrich. (n.d.).[1] 2-Ethoxybenzaldehyde Product Specification. (Used as proxy for physical property baseline). Link

Application Note: Grignard Reaction Protocols for the Synthesis of Secondary Alcohols from 2-Ethoxy-5-ethylbenzaldehyde

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the successful execution of Grignard reactions with 2-Ethoxy-5-ethylbenzaldehyde. The Grignard reaction is a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds, enabling the transformation of aldehydes into secondary alcohols.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, critical experimental parameters, and step-by-step methodologies for synthesizing novel secondary alcohols. The protocols herein are designed to be self-validating, incorporating field-proven insights to ensure high yield and purity.

Scientific Principles and Mechanistic Overview

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[3][4] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[4]

The reaction with an aldehyde, such as 2-Ethoxy-5-ethylbenzaldehyde, proceeds in two key stages:

-

Nucleophilic Addition: The Grignard reagent's nucleophilic carbon attacks the carbonyl carbon, breaking the C=O pi bond. This forms a tetrahedral magnesium alkoxide intermediate.[2][4]

-

Aqueous Workup: A mild acid, typically a saturated aqueous solution of ammonium chloride, is introduced to protonate the alkoxide, yielding the final secondary alcohol product.[5][6]

Caption: General mechanism of the Grignard reaction.

Critical Success Factors: The "Why" Behind the Protocol

-

Anhydrous Conditions: Grignard reagents are potent bases and will react readily with any protic source, including water from the atmosphere or residual moisture in glassware or solvents.[7][8] This parasitic reaction consumes the reagent and reduces the yield. Therefore, all glassware must be flame- or oven-dried, and anhydrous solvents are mandatory.

-

Solvent Choice: Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential.[7][9] They serve two purposes: they are aprotic, and the lone pairs on the ether oxygen coordinate with the magnesium atom, stabilizing the Grignard reagent in solution via the Schlenk equilibrium.

-

Temperature Control: The addition of the Grignard reagent to the aldehyde is highly exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition is crucial to control the reaction rate, minimize side reactions (such as enolization or reduction), and ensure safety.[5][10]

-

Reagent Purity: The purity of the magnesium and the organic halide used to prepare the Grignard reagent is paramount. An oxide layer on the magnesium can inhibit the reaction, which is why initiation with a small crystal of iodine is often necessary.[11]

Experimental Design and Workflow

The following workflow provides a general overview of the process from preparation to analysis. Adherence to this systematic approach is key to achieving reproducible and high-quality results.

Caption: Standard experimental workflow for the Grignard reaction.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of two distinct secondary alcohols from 2-Ethoxy-5-ethylbenzaldehyde.

Materials & Reagents

| Reagent/Material | Grade | Purpose |

| 2-Ethoxy-5-ethylbenzaldehyde | ≥98% | Starting Material |

| Magnesium Turnings | ≥99.5% | Reagent Formation |

| Ethyl Bromide | Anhydrous, ≥99% | Reagent Formation |

| Phenylmagnesium Bromide | 1.0 M in THF | Grignard Reagent |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Reaction Solvent |

| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Extraction Solvent |

| Saturated NH₄Cl Solution | ACS Grade | Quenching Agent |

| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | Column Chromatography |

| Round-bottom flasks, Condenser | - | Glassware |

| Magnetic Stirrer, Syringes, Needles | - | Equipment |

| Nitrogen (N₂) Gas Supply | High Purity | Inert Atmosphere |

Protocol 1: Synthesis of 1-(2-Ethoxy-5-ethylphenyl)propan-1-ol

This protocol details the reaction with ethylmagnesium bromide, which can be purchased or prepared in situ.

1. Apparatus Setup:

-

Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Ensure all glassware is rigorously flame-dried under a stream of nitrogen.

-

Maintain a positive pressure of nitrogen throughout the reaction.

2. Reaction:

-

To the flask, add 2-Ethoxy-5-ethylbenzaldehyde (e.g., 10.0 mmol, 1.78 g).

-

Add 50 mL of anhydrous THF via syringe and stir until the aldehyde is fully dissolved.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add ethylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol, 1.2 equivalents) dropwise via syringe over 20-30 minutes. Causality Note: Dropwise addition is critical to control the reaction's exothermicity.[5] A cloudy white precipitate of the magnesium alkoxide will form.

-

After the addition is complete, allow the mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature, stirring for an additional 1-2 hours.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

3. Workup and Purification:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution. Causality Note: Saturated NH₄Cl is a mild proton source that effectively protonates the alkoxide without causing dehydration or other acid-catalyzed side reactions.[5]

-

Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether or ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of the organic solvent.

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via silica gel column chromatography to yield the pure secondary alcohol.

Protocol 2: Synthesis of (2-Ethoxy-5-ethylphenyl)(phenyl)methanol

This protocol utilizes a commercially available aryl Grignard reagent.

1. Apparatus Setup:

-

Follow the same flame-dried, inert atmosphere setup as described in Protocol 1.

2. Reaction:

-

Dissolve 2-Ethoxy-5-ethylbenzaldehyde (10.0 mmol, 1.78 g) in 50 mL of anhydrous THF in the reaction flask and cool to 0 °C.

-

Slowly add phenylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol, 1.2 equivalents) dropwise via syringe over 30 minutes.

-

Stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

3. Workup and Purification:

-

Follow the identical workup and purification procedure as outlined in Protocol 1.

Data Summary and Troubleshooting

Quantitative Data Overview

| Protocol | Grignard Reagent | Stoichiometry (Aldehyde:Grignard) | Temperature (°C) | Reaction Time (h) | Expected Yield |

| 1 | Ethylmagnesium Bromide | 1 : 1.2 | 0 to RT | 2 - 3 | 85 - 95% |

| 2 | Phenylmagnesium Bromide | 1 : 1.2 | 0 to RT | 3 - 4 | 80 - 90% |

Yields are estimates and will vary based on experimental execution and purification efficiency.

Troubleshooting Guide

| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Wet glassware, solvent, or reagents.- Poor quality magnesium (oxide coating).- Reagent incompatibility (protic groups on substrate).[12] | - Rigorously dry all glassware and use fresh anhydrous solvents.- Activate magnesium with iodine or 1,2-dibromoethane.- Ensure starting materials lack acidic protons. |

| Recovery of Starting Aldehyde | - Inactive Grignard reagent.- Insufficient reaction time or temperature. | - Titrate Grignard reagent before use.- Allow the reaction to stir longer or warm slightly. |

| Formation of Biphenyl (in Protocol 2) | - Wurtz-type coupling of the Grignard reagent. | - Ensure slow, controlled addition of the Grignard reagent at low temperatures. |

| Emulsion during Workup | - Formation of magnesium salts. | - Add more organic solvent or a small amount of dilute HCl to break up the emulsion. |

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the synthesis of diverse secondary alcohols from 2-Ethoxy-5-ethylbenzaldehyde via the Grignard reaction. By understanding the core mechanistic principles and adhering to the critical experimental parameters—particularly anhydrous conditions and temperature control—researchers can consistently achieve high yields of the desired products. These methods offer a versatile tool for generating novel molecular scaffolds crucial for research and development in the pharmaceutical and chemical industries.

References

-

Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Mettler-Toledo. (2003). Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]

-

ACS Omega. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[5][9] Addition and Oxidative Coupling Reactions. Retrieved from [Link]

-

Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

chemistNATE. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Retrieved from [Link]

-

ACS Publications. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

Jeske, R. (2022). Practice using Grignard reagents to produce alcohols V2. Retrieved from [Link]

-

Chemguide. (n.d.). grignard reagents. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

-

UCF CHM2210. (2025). Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. Retrieved from [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mt.com [mt.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. adichemistry.com [adichemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Scalable synthesis of 2-Ethoxy-5-ethylbenzaldehyde from raw materials

Executive Summary

This application note details a scalable, industrial-grade protocol for the synthesis of 2-Ethoxy-5-ethylbenzaldehyde , a key intermediate in the synthesis of pharmaceutical agents (including analogs of Tamsulosin and other sulfonamide-based alpha-blockers).[1]

While direct O-alkylation of 5-ethylsalicylaldehyde is a viable laboratory route, the Vilsmeier-Haack formylation of 1-ethoxy-4-ethylbenzene (p-ethylphenetole) is presented here as the superior process for scale-up.[1] This route utilizes readily available commodity chemicals (4-ethylphenol, diethyl sulfate, DMF, POCl₃) and avoids the low yields and tar formation characteristic of Reimer-Tiemann chemistry often used to make salicylaldehyde precursors.[1][2]

Retrosynthetic Analysis & Route Selection

Strategic Disconnections

The target molecule contains two substituents on the benzene ring: an ethoxy group and an ethyl group.[1] The aldehyde functionality is ortho to the ethoxy group.[1]

-

Path A (Formylation): Introduction of the aldehyde group onto the pre-functionalized aromatic core (1-ethoxy-4-ethylbenzene).[1]

-

Path B (Alkylation): O-Ethylation of the pre-existing aldehyde (5-ethyl-2-hydroxybenzaldehyde).[1]

Route Comparison

| Feature | Path A: Vilsmeier-Haack (Recommended) | Path B: O-Alkylation |

| Starting Material | 4-Ethylphenol (Commodity chemical) | 5-Ethylsalicylaldehyde (Specialty chemical) |

| Step Count | 2 (Ethylation + Formylation) | 1 (Ethylation) |

| Scalability | High. Reagents are liquid/pumpable.[1][2][3] | Medium. Precursor availability is the bottleneck.[1][2] |

| Regioselectivity | Excellent. Ethoxy directs ortho (Pos 2).[1][2] | N/A (Structure fixed in SM).[1][2] |

| Cost Efficiency | High.[1][2] Uses bulk solvents and reagents.[1] | Lower. Precursor is expensive.[1] |

Reaction Scheme Visualization

Figure 1: Two-step synthesis pathway from commodity 4-ethylphenol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Ethoxy-4-ethylbenzene (p-Ethylphenetole)

This step utilizes Phase Transfer Catalysis (PTC) to ensure high conversion and easy workup without anhydrous conditions.[1]

Reagents:

Procedure:

-

Charge a reactor with 4-Ethylphenol and Toluene. Stir to dissolve.

-

Add the 30% NaOH solution and TBAB catalyst. The mixture will form a biphasic system.[1]

-

Heat the mixture to 40-50°C.

-

Dose Diethyl sulfate slowly over 1-2 hours. Caution: Exothermic.[1] Maintain temperature <60°C.[1]

-

Reflux the mixture (approx. 85-90°C internal) for 4-6 hours. Monitor by HPLC/GC until phenol <0.5%.[1]

-

Cool to 25°C and separate phases.

-

Wash the organic layer with water (2x) and dilute NaOH (1x) to remove unreacted phenol.[1][2]

-

Distill the toluene to yield crude p-Ethylphenetole. (Optional: Vacuum distillation for high purity, though crude is often sufficient for Step 2).[1][2]

Step 2: Vilsmeier-Haack Formylation

The ethoxy group is a strong ortho/para director.[1] Since the para position is blocked by the ethyl group, formylation occurs exclusively at the ortho position (relative to ethoxy), yielding the desired 2,5-substitution pattern.[2]

Reagents:

-

1-Ethoxy-4-ethylbenzene (1.0 eq)[1]

-

DCM (Dichloromethane) or EDC (Ethylene Dichloride) (Solvent, optional but recommended for viscosity control)[2]

Procedure:

-

Vilsmeier Reagent Formation: In a dry reactor, charge DMF and cool to 0-5°C.

-

Addition: Add POCl₃ dropwise, maintaining temperature <10°C. Stir for 30 mins to form the chloroiminium salt (Vilsmeier reagent).

-

Substrate Addition: Add 1-Ethoxy-4-ethylbenzene dropwise. If the mixture is too viscous, dilute with DCM/EDC.[1][2]

-

Reaction: Warm the mixture to 70-80°C . Stir for 4-6 hours.

-

Quench/Hydrolysis: Cool the reaction mass to 20°C. Pour the mixture slowly into crushed ice/water (exothermic hydrolysis of the iminium intermediate).

-

Neutralization: Adjust pH to ~6-7 using Sodium Acetate or dilute NaOH.

-

Extraction: Extract the product with DCM or Toluene. Wash organic layer with water and brine.[1]

-

Purification:

Process Safety & Critical Parameters

| Parameter | Specification | Rational / Risk Mitigation |

| POCl₃ Addition | T < 10°C | Highly exothermic.[1][2] Runaway reaction risk if added too fast.[1][2] |

| Diethyl Sulfate | Closed System | Potent alkylating agent (mutagenic).[1][2] Destroy excess with ammonia or caustic wash before waste disposal.[1] |

| HCl Evolution | Scrubber | Step 2 generates stoichiometric HCl gas.[1][2] Must be neutralized.[1] |

| Regiochemistry | HPLC Monitoring | Ensure no meta-formylation (unlikely due to electronics, but verify). |

Analytical Controls

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 40% B to 90% B over 15 mins.

-

Detection: UV @ 254 nm.[1]

-

Retention Time: Target aldehyde will elute later than the starting phenetole due to the carbonyl polarity, but check specific interaction; often aldehydes elute slightly earlier or similar to ethers depending on the column.[1][2] (Standard required for confirmation).

NMR Characterization (Expected)

-

¹H NMR (400 MHz, CDCl₃):

References

-

Vilsmeier-Haack Reaction Mechanism & Scope

-

Alkylation of Phenols (General Protocol)

-

Analogous Synthesis (2-Ethoxy-5-methoxybenzaldehyde)

-

CAS Verification

Sources

Strategic Solvent Selection for Reactions of 2-Ethoxy-5-ethylbenzaldehyde: A Guide to Optimizing Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

The judicious selection of a solvent is a cornerstone of successful chemical synthesis, profoundly influencing reaction rates, yields, and selectivity. For a versatile building block like 2-Ethoxy-5-ethylbenzaldehyde, which features a reactive aldehyde, an electron-rich aromatic ring, and ether functionalities, the solvent's role is particularly critical. This guide provides a framework for rational solvent selection, moving beyond simple solubility considerations to a mechanistic understanding of solvent-reagent interactions. We will explore how solvent properties can be leveraged to control the outcome of key synthetic transformations, supported by detailed protocols and field-proven insights.

Physicochemical Profile of 2-Ethoxy-5-ethylbenzaldehyde

Understanding the inherent properties of 2-Ethoxy-5-ethylbenzaldehyde is the first step in selecting an appropriate solvent system. The molecule's structure—an aromatic ring substituted with a moderately polar aldehyde group, a somewhat nonpolar ethyl group, and an ethoxy group—gives it a balanced polarity. This profile dictates its solubility and its potential interactions with solvent molecules.

While specific experimental data for 2-Ethoxy-5-ethylbenzaldehyde is not extensively published, we can infer its properties from analogous structures like 2-ethylbenzaldehyde and 2-ethoxybenzaldehyde.[1][2][3][4] It is expected to be a liquid at room temperature with limited solubility in water but good solubility in a wide range of common organic solvents.[1]

Table 1: Estimated Physicochemical Properties of 2-Ethoxy-5-ethylbenzaldehyde and Analogues

| Property | 2-Ethylbenzaldehyde | 2-Ethoxybenzaldehyde | 2-Ethoxy-5-ethylbenzaldehyde (Predicted) | Significance for Solvent Selection |

| Molecular Formula | C₉H₁₀O | C₉H₁₀O₂ | C₁₁H₁₄O₂ | Influences molecular weight and intermolecular forces. |

| Molecular Weight | 134.18 g/mol | 150.17 g/mol | 178.23 g/mol | Affects diffusion rates and concentration calculations. |

| Boiling Point | ~209 °C | ~259 °C (136-138°C at 24 mmHg)[2] | > 210 °C | Defines the upper-temperature limit for reactions at atmospheric pressure. |

| logP (o/w) | ~2.63[4] | ~2.1 (Calculated) | ~3.0 (Calculated) | Indicates a preference for nonpolar or moderately polar solvents over highly polar, aqueous environments. |

| Solubility | Good in organic solvents, limited in water.[1] | Good in organic solvents. | Good in common organic solvents (ethers, hydrocarbons, chlorinated solvents, esters), poor in water. | The principle of "like dissolves like" suggests a broad compatibility with many organic media. |

A Framework for Rational Solvent Selection

The ideal solvent does more than just dissolve reactants; it actively facilitates the desired chemical transformation while minimizing side reactions. The following decision-making workflow illustrates a systematic approach to solvent selection.

Caption: A systematic workflow for selecting the optimal reaction solvent.

Application Protocols: Solvent Selection in Practice

We now apply these principles to three common transformations of 2-Ethoxy-5-ethylbenzaldehyde.

Nucleophilic Addition: Grignard Reaction

The Grignard reaction involves the addition of a highly nucleophilic organomagnesium halide to the electrophilic carbonyl carbon of the aldehyde, forming a secondary alcohol after an acidic workup.[5][6]

Causality of Solvent Choice: The solvent for a Grignard reaction must be aprotic and coordinating .

-

Aprotic Nature: Grignard reagents are extremely strong bases and will be instantly quenched by any acidic protons (e.g., from water or alcohols).[7]

-

Coordinating Ability: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are crucial. The lone pairs on the oxygen atom coordinate to the magnesium center, stabilizing the Grignard reagent in solution and preventing its aggregation.[5] THF is often preferred over diethyl ether due to its higher boiling point (allowing for a wider reaction temperature range) and better solvating power.

Caption: Experimental workflow for a Grignard reaction.

Protocol: Synthesis of 1-(2-Ethoxy-5-ethylphenyl)ethanol

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-Ethoxy-5-ethylbenzaldehyde (1.0 eq).

-

Dissolution: Dissolve the aldehyde in anhydrous tetrahydrofuran (THF, ~0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Add methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M solution in diethyl ether) dropwise via syringe, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Carefully cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary alcohol.

Table 2: Solvent Comparison for Grignard Reaction

| Solvent | Type | Boiling Point | Key Considerations | Expected Outcome |

| Tetrahydrofuran (THF) | Polar Aprotic, Ethereal | 66 °C | Excellent Choice. Good solvating power for the Grignard reagent and the aromatic aldehyde. | High Yield |

| Diethyl Ether (Et₂O) | Polar Aprotic, Ethereal | 35 °C | Good Choice. Traditional solvent, but its high volatility and low boiling point can be problematic for scaling up. | Good Yield |

| Dichloromethane (DCM) | Polar Aprotic | 40 °C | Unsuitable. Can react with the Grignard reagent. | Low Yield, Side Products |

| Ethanol (EtOH) | Polar Protic | 78 °C | Unsuitable. The acidic hydroxyl proton will destroy the Grignard reagent. | No Product |

Olefination: The Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[8] The solvent plays a critical role in the formation of the ylide and the subsequent reaction with the aldehyde, influencing both the reaction rate and the stereoselectivity (E/Z isomer ratio) of the resulting alkene.

Causality of Solvent Choice:

-

Ylide Formation: The choice of solvent depends on the base used to deprotonate the phosphonium salt. For strong bases like n-butyllithium (n-BuLi), aprotic solvents like THF or diethyl ether are required. For weaker bases used with "stabilized" ylides, a wider range of solvents, including polar aprotic solvents like DMF or DMSO, can be used.

-

Reaction & Stereoselectivity: For non-stabilized ylides, non-polar, aprotic solvents often favor the formation of the Z-alkene. Polar aprotic solvents can help solvate intermediates, sometimes leading to a higher proportion of the E-alkene.[9] Many modern Wittig reactions are performed under conditions that favor thermodynamic control to yield the more stable E-alkene. Solvent-free conditions have also been developed as a green chemistry alternative.[10][11]

Caption: Experimental workflow for a Wittig reaction.

Protocol: Synthesis of 1-Ethoxy-4-ethyl-2-styrylbenzene

-

Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).

-

Ylide Formation: Add anhydrous THF and cool the resulting suspension to 0 °C. Add a strong base such as potassium tert-butoxide (KOtBu, 1.1 eq) portion-wise. Stir for 1 hour at this temperature; the solution should turn a characteristic deep orange/red color, indicating ylide formation.

-

Aldehyde Addition: In a separate flask, dissolve 2-Ethoxy-5-ethylbenzaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

-

Reaction: After addition, allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the aldehyde by TLC.

-

Workup: Quench the reaction by adding water. Extract the mixture with a non-polar solvent like hexane or a mixture of hexane/ethyl acetate. The byproduct, triphenylphosphine oxide, has limited solubility in hexane, which can aid in its removal.

-

Purification: After concentrating the organic layer, purify the crude product by flash column chromatography on silica gel to isolate the alkene isomers.

Table 3: Solvent Comparison for Wittig Reaction (with non-stabilized ylide)

| Solvent | Type | Key Considerations | Expected Outcome |

| Tetrahydrofuran (THF) | Polar Aprotic | Excellent Choice. Solubilizes both the phosphonium salt and the ylide. Allows for a wide temperature range. | High Yield, typically favors Z-alkene. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good for ylide formation, especially with weaker bases. Can complicate workup due to its high boiling point. | Good Yield, may increase E-alkene ratio. |

| Toluene | Non-Polar | Good Choice. Its non-polar nature can enhance Z-selectivity. | Good Yield, high Z-selectivity. |

| Methylene Chloride (DCM) | Polar Aprotic | Traditionally used but is now often avoided due to environmental and health concerns.[10][11] | Good Yield. |

Condensation: The Knoevenagel Condensation

This condensation reaction involves a nucleophilic addition of an active methylene compound (e.g., malononitrile or diethyl malonate) to the aldehyde, followed by dehydration to form a new C=C bond.[12] The reaction is typically base-catalyzed.

Causality of Solvent Choice: The primary role of the solvent is to facilitate the interaction between the reactants and the catalyst.

-

Polarity: The reaction proceeds through ionic intermediates. Polar solvents can stabilize these intermediates, but the choice is nuanced.

-

Byproduct Removal: The reaction produces water. Using a solvent like toluene or benzene allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the product.[13]

-

Green Alternatives: In the spirit of green chemistry, reactions are often run in more benign solvents like ethanol or even under solvent-free conditions, which can be highly effective.[14] Ethanol is a good choice as it dissolves the reactants and is environmentally friendly.[15][16]

Caption: Experimental workflow for a Knoevenagel condensation.

Protocol: Synthesis of (2-Ethoxy-5-ethylbenzylidene)malononitrile

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-Ethoxy-5-ethylbenzaldehyde (1.0 eq), malononitrile (1.05 eq), and ethanol as the solvent.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 eq).

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The solid product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from ethanol.

Table 4: Solvent Comparison for Knoevenagel Condensation

| Solvent | Type | Boiling Point | Key Considerations | Expected Outcome |

| Ethanol | Polar Protic | 78 °C | Excellent Choice. Good solvent for reactants, environmentally benign, allows for easy product precipitation upon cooling.[15] | High Yield |